2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide 2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15636831
InChI: InChI=1S/C27H29N5O4S/c1-17-9-10-18(15-23(17)37(34,35)32-27(2,3)4)25-21-7-5-6-8-22(21)26(31-30-25)29-19-11-13-20(14-12-19)36-16-24(28)33/h5-15,32H,16H2,1-4H3,(H2,28,33)(H,29,31)
SMILES:
Molecular Formula: C27H29N5O4S
Molecular Weight: 519.6 g/mol

2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide

CAS No.:

Cat. No.: VC15636831

Molecular Formula: C27H29N5O4S

Molecular Weight: 519.6 g/mol

* For research use only. Not for human or veterinary use.

2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide -

Specification

Molecular Formula C27H29N5O4S
Molecular Weight 519.6 g/mol
IUPAC Name 2-[4-[[4-[3-(tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]phenoxy]acetamide
Standard InChI InChI=1S/C27H29N5O4S/c1-17-9-10-18(15-23(17)37(34,35)32-27(2,3)4)25-21-7-5-6-8-22(21)26(31-30-25)29-19-11-13-20(14-12-19)36-16-24(28)33/h5-15,32H,16H2,1-4H3,(H2,28,33)(H,29,31)
Standard InChI Key MHAIPQPSBVBXBW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)N)S(=O)(=O)NC(C)(C)C

Introduction

2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications. This compound features a phthalazine core, which is a key structural component known for its involvement in various pharmacological activities, combined with a tert-butylsulfamoyl group, contributing to its unique chemical properties.

Synthesis and Chemical Reactivity

The synthesis of 2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide typically involves multiple steps, including the formation of the phthalazine core, introduction of the tert-butylsulfamoyl group, and attachment of the phenoxyacetamide moiety. These reactions require precise control over conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.

Synthesis StepDescriptionConditions
Formation of Phthalazine CoreCyclization reaction forming the phthalazine ringHigh temperature, specific catalysts
Introduction of Tert-butylsulfamoyl GroupNucleophilic substitution or addition reactionControlled pH, temperature
Attachment of Phenoxyacetamide MoietyCondensation or coupling reactionMild conditions, catalysts

Biological Activities and Therapeutic Potential

Preliminary studies suggest that 2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide exhibits various biological activities, potentially making it useful for therapeutic applications. Interaction studies focus on its binding affinity to biological targets, employing techniques such as fluorescence spectroscopy or molecular docking simulations.

Biological ActivityPotential Therapeutic UseMechanism of Action
Antimicrobial ActivityTreatment of infectionsInterference with microbial metabolism
Anticancer ActivityCancer therapyInhibition of cell proliferation pathways
Anti-inflammatory ActivityManagement of inflammatory conditionsModulation of inflammatory signaling pathways

Comparison with Similar Compounds

While 2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide shares structural similarities with other compounds, its unique combination of a phthalazine core and tert-butylsulfamoyl substituent confers distinct biological activities. For example:

CompoundStructural FeaturesBiological Activity
3-Amino-N-(tert-butyl)benzamideSimilar sulfonamide groupAntimicrobial
N-(2-Morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamideContains a morpholino groupAnticancer
Triethylene Glycol Bis[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate]Hydroxy-substituted aromatic ringsAntioxidant

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